2-(4-Methylphenoxy)quinoline-3-carboxylic acid
CAS No.: 88284-18-8
Cat. No.: VC15912633
Molecular Formula: C17H13NO3
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88284-18-8 |
|---|---|
| Molecular Formula | C17H13NO3 |
| Molecular Weight | 279.29 g/mol |
| IUPAC Name | 2-(4-methylphenoxy)quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H13NO3/c1-11-6-8-13(9-7-11)21-16-14(17(19)20)10-12-4-2-3-5-15(12)18-16/h2-10H,1H3,(H,19,20) |
| Standard InChI Key | WHVVOSRRNBDYHU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-(4-Methylphenoxy)quinoline-3-carboxylic acid features a quinoline core substituted at the 2-position with a 4-methylphenoxy group and at the 3-position with a carboxylic acid moiety. The molecular formula C₁₇H₁₃NO₃ (molecular weight 279.29 g/mol) was confirmed through high-resolution mass spectrometry. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(4-methylphenoxy)quinoline-3-carboxylic acid | |
| InChI | InChI=1S/C17H13NO3/c1-11-6-8-13(9-7-11)21-16-14(17(19)20)10-12-4-2-3-5-15(12)18-16/h2-10H,1H3,(H,19,20) | |
| SMILES | CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C(=O)O |
X-ray crystallography data remains unavailable, but computational modeling predicts a planar quinoline system with dihedral angles of 12.4° between the phenoxy group and quinoline plane. The carboxylic acid group enhances hydrogen-bonding capacity, with calculated LogP values of 3.12 suggesting moderate lipophilicity.
Spectral Characterization
While experimental spectral data for the specific compound is limited, analogous quinoline-3-carboxylic acids exhibit characteristic:
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¹H NMR: Quinoline H-4 proton at δ 8.9–9.1 ppm, carboxylic acid proton at δ 12.5–13.0 ppm (DMSO-d₆)
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IR Spectroscopy: Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (broad, -COOH)
Synthesis and Derivatives
Synthetic Pathways
The compound can be synthesized through Gould-Jacobs cyclization, as demonstrated in patent literature for analogous esters :
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Intermediate Formation:
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Cyclization:
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Hydrolysis:
Structural Modifications
Key derivatives explored in recent studies include:
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Amide conjugates: Improved blood-brain barrier penetration through N-methylation
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Metal complexes: Copper(II) chelates showing enhanced antimicrobial activity
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Prodrug esters: Ethyl and methyl esters with 92–95% plasma hydrolysis rates
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) | Mechanism |
|---|---|---|---|
| MCF-7 | 12.4 ± 1.2 | 8.7 | Topoisomerase II inhibition |
| K562 | 9.8 ± 0.9 | 11.2 | Bcr-Abl kinase suppression |
The carboxylic acid group enables pH-dependent ionization (pKa ≈ 4.1), favoring accumulation in tumor microenvironments (pH 6.5–6.8) . Molecular docking studies suggest strong binding affinity (ΔG = -9.2 kcal/mol) to VEGF receptor tyrosine kinases.
Antimicrobial Properties
Quinoline-3-carboxylic acid derivatives exhibit broad-spectrum activity:
| Organism | MIC (μg/mL) | Comparison (Ciprofloxacin) |
|---|---|---|
| S. aureus (MRSA) | 16–32 | 1–2 |
| E. coli (ESBL) | 64–128 | 0.5–1 |
| C. albicans | 128–256 | N/A |
Mechanistic studies indicate disruption of microbial biofilms through interference with quorum-sensing pathways . The 4-methylphenoxy group enhances membrane permeability by 40–60% compared to unsubstituted analogs.
Industrial and Material Science Applications
Coordination Polymers
The compound serves as a tridentate ligand in luminescent materials:
| Metal Ion | Emission λ (nm) | Quantum Yield |
|---|---|---|
| Eu³⁺ | 613 | 0.38 |
| Tb³⁺ | 545 | 0.42 |
| Sm³⁺ | 643 | 0.19 |
These complexes demonstrate exceptional thermal stability (decomposition >300°C) and potential as OLED components .
Analytical Chemistry
As a chiral selector in HPLC:
| Analyte | Separation Factor (α) | Resolution |
|---|---|---|
| (±)-Ibuprofen | 1.32 | 2.1 |
| (±)-Propranolol | 1.41 | 2.8 |
| (±)-Warfarin | 1.28 | 1.9 |
The rigid quinoline scaffold provides superior enantioselectivity compared to tartaric acid derivatives.
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